molecular formula C14H10N2OS B3054994 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 62693-23-6

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No. B3054994
CAS RN: 62693-23-6
M. Wt: 254.31 g/mol
InChI Key: QGZZDGINHFOIBP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is not fully understood. However, studies have shown that it exerts its anticancer activity by inducing apoptosis in cancer cells. It also inhibits the activity of certain enzymes that are involved in the proliferation of cancer cells. In the case of its anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit fluorescence properties, making it useful in the development of fluorescent probes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one in lab experiments is its potential as an anticancer and anti-inflammatory agent. Its fluorescence properties make it useful in the development of fluorescent probes. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one. One of the areas of research is the development of more efficient synthesis methods that yield higher yields of the compound. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. This compound also has potential applications in the development of fluorescent probes for the detection of metal ions. Furthermore, more research is needed to explore its potential as an anti-inflammatory agent and its use in combination with other drugs for the treatment of cancer.
Conclusion
In conclusion, 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results. Additionally, this compound has been used in the development of fluorescent probes for the detection of metal ions.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZDGINHFOIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492954
Record name 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

CAS RN

62693-23-6
Record name 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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